Dodonaflavonol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

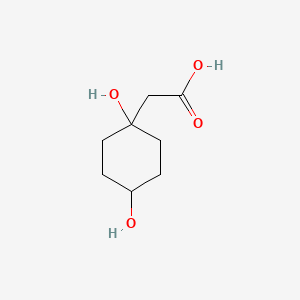

Dodonaflavonol is a natural flavonoid compound widely found in plants. It appears as yellow crystals and is soluble in water. This compound exhibits significant antioxidant and anti-inflammatory properties, which contribute to its potential protective effects against cardiovascular diseases and cancer .

Mecanismo De Acción

Target of Action

Dodonaflavonol is a natural flavonoid compound widely present in plants . Flavonoids, in general, are known to interact with a variety of molecular targets, including enzymes, receptors, and signaling pathways, contributing to their diverse biological activities.

Biochemical Pathways

Flavonoids, including this compound, are involved in various biochemical pathways. They play a vital role in plant growth and resistance to stresses . They are also involved in the regulation of polar auxin transport and free radical scavenging mechanism . .

Result of Action

This compound has been reported to have antioxidant and anti-inflammatory effects . It is suggested to have a potential protective effect against cardiovascular and cerebrovascular diseases and cancer . .

Action Environment

The action of this compound, like other flavonoids, can be influenced by various environmental factors. These factors can affect the synthesis, bioavailability, and efficacy of this compound. For instance, stress factors in plants can lead to the accumulation of flavonoids by regulating the expression of flavonoid synthase genes .

Análisis Bioquímico

Biochemical Properties

Dodonaflavonol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. As a flavonoid, it exhibits anti-inflammatory and anticancer activities . It targets multiple genes/pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors .

Cellular Effects

Flavonoids, including this compound, have been shown to exhibit wide-ranging effects on immune cells and immune cell responses . They modulate β cell and antibody production, enhance NK cell cytotoxicity, inhibit Th17-dependent differentiation, and induce NLRP3 inflammation . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . One of the important underlying mechanisms of dietary flavonoids and related polyphenols is associated with their inhibition of oxidative stress and related downstream responses including inflammatory diseases .

Metabolic Pathways

This compound is involved in the metabolic pathways of flavonoids. Flavonoids are synthesized from phenylalanine and malonyl-CoA . Over 8000 individual flavonoids have been identified in plants .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. Flavonoids are synthesized in the cytosol and transported into the vacuole for storage or to other destinations, where they can function as bioactive molecules .

Subcellular Localization

For example, a flavanone 3-hydroxylase gene from safflower was found to be localized in the nucleus and cytosol in onion epidermal cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dodonaflavonol is primarily obtained through extraction and separation from plants. Notable sources include Dodonaea viscosa and Stenochlaena palustris . The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound.

Análisis De Reacciones Químicas

Types of Reactions: Dodonaflavonol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Dodonaflavonol has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the chemical properties and reactions of flavonoids.

Biology: It is studied for its antioxidant and anti-inflammatory effects, which are relevant to cellular and molecular biology.

Medicine: It is investigated for its potential therapeutic effects against cardiovascular diseases, cancer, and inflammatory conditions.

Industry: It is used in the development of natural antioxidants and anti-inflammatory agents for various industrial applications

Comparación Con Compuestos Similares

Dodonaflavonol is unique among flavonoids due to its specific chemical structure and biological activities. Similar compounds include:

Quercetin: Known for its strong antioxidant and anti-inflammatory properties.

Kaempferol: Exhibits similar antioxidant and anti-inflammatory effects but differs in its molecular structure.

Isolicoflavonol: Shares structural similarities with this compound but has distinct physicochemical properties and bioactivities.

Propiedades

IUPAC Name |

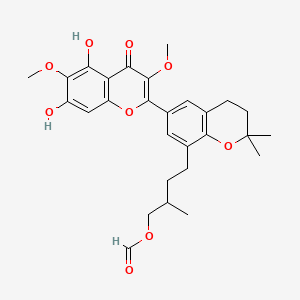

[4-[6-(5,7-dihydroxy-3,6-dimethoxy-4-oxochromen-2-yl)-2,2-dimethyl-3,4-dihydrochromen-8-yl]-2-methylbutyl] formate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O9/c1-15(13-35-14-29)6-7-16-10-18(11-17-8-9-28(2,3)37-24(16)17)25-27(34-5)23(32)21-20(36-25)12-19(30)26(33-4)22(21)31/h10-12,14-15,30-31H,6-9,13H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIYNOPDDLPHPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC(=CC2=C1OC(CC2)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)COC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B592739.png)

![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)

![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)